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Compound of Interest

Compound Name: ST638

Cat. No.: B7856543

This technical guide provides a comprehensive overview of the discovery, chemical properties,
and biological activities of ST638, a synthetic molecule identified as a potent inhibitor of protein
tyrosine kinases. This document is intended for researchers, scientists, and professionals in the
field of drug development who are interested in the molecular mechanisms of signal
transduction and the development of targeted therapeutics.

Discovery and Overview

ST638, also known by its chemical name a-Cyano-(3-ethoxy-4-hydroxy-5-
phenylthiomethyl)cinnamide, is a small molecule compound that has been characterized as a
protein tyrosine kinase inhibitor.[1] While the specific timeline and institution of its initial
discovery are not detailed in the provided information, its investigation in various cellular
contexts highlights its role in modulating critical signaling pathways. It has been shown to
inhibit hepatocyte growth factor (HGF)-induced MAP kinase activation in hepatocytes and
phospholipase D activity in human neutrophils.[1] Furthermore, ST638 has been observed to
suppress tyrosine phosphorylation induced by tumor necrosis factor-a (TNF-a) and phorbol
myristate acetate (PMA) in neutrophils, as well as by angiotensin Il in cardiac fibroblasts.[2]

Chemical and Physical Properties

ST638 is a benzenoid aromatic compound with the empirical formula C19H1sN203S.[1][3] Its
chemical structure and key properties are summarized in the table below, providing essential
information for its handling, formulation, and experimental use.
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Property Value Source
(E)-2-cyano-3-[3-ethoxy-4-
hydroxy-5-

IUPAC Name VAo [3]

(phenylsulfanylmethyl)phenyl]p

rop-2-enamide

Molecular Formula C19H18N203S [1][3]
Molecular Weight 354.42 g/mol [1]
CAS Number 107761-24-0 [1]
Appearance Yellow solid [1][4]
Melting Point 134-135.5 °C [1114]
Solubility DMSO: 19 mg/mL [1][4]
CCOC1=CC(=CC(=C10)CSsC
SMILES 2=CC=CC=C2)/C=C(\C#N)/C( [3]
=O)N
YKLMGKWXBLSKPK-
InChl Key [3]
RIYZIHGNSA-N

Assay Purity

>989% (HPLC)

[1]14]

Storage Temperature

-20°C

[1]14]

Mechanism of Action and Biological Activity

ST638 functions as a protein tyrosine kinase inhibitor with an ICso of 370 nM.[1][2] Protein

tyrosine kinases are crucial enzymes in cellular signaling, and their aberrant activity is often

implicated in diseases such as cancer. By inhibiting these enzymes, ST638 can modulate

downstream signaling cascades that control cell proliferation, differentiation, and survival.
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Inhibition of Receptor Tyrosine Kinase Signaling by ST638.

Experimental Protocols

The inhibitory activity of ST638 has been characterized through various in vitro experiments. A
key study investigated its effect on prostaglandin E2 (PGEZ2) production in myeloid progenitor

cells.

4.1. Inhibition of PGE2 Production in c-fms Transfected Myeloid Cells
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This experiment demonstrates the selective inhibitory effect of ST638 on signaling pathways
mediated by the wild-type c-fms receptor, a receptor tyrosine kinase.

e Cell Line: 32D myeloid progenitor cell line.

» Transfection: Cells were transfected with DNA encoding either the normal c-fms (CSF-1
receptor) or a mutated, transforming version of c-fms.

o Stimulation: Transfected cells were stimulated with TPA (Tetradecanoylphorbol Acetate) and
ionomycin to induce PGEZ2 production.

o Treatment: Experimental groups were treated with ST638.

o Endpoint: Measurement of PGE2 levels.

o Observation: ST638 was found to inhibit PGE2 production in cells transfected with the
normal c-fms receptor.[5] However, it did not inhibit PGE2 production in cells with a mutated
c-fms receptor, suggesting that the inhibitory action of ST638 is dependent on specific
phosphorylation sites within the kinase domain.[5]
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Experimental Workflow for Assessing ST638 Activity on PGE2 Production.

Summary and Future Directions
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ST638 is a well-characterized small molecule inhibitor of protein tyrosine kinases. Its ability to
selectively inhibit signaling pathways, as demonstrated in studies with the c-fms receptor,
makes it a valuable tool for studying the intricacies of signal transduction. The detailed
chemical and physical data, coupled with insights into its biological activity, provide a solid
foundation for its use in preclinical research. Future investigations could further elucidate its
target profile across a broader range of kinases and explore its therapeutic potential in
diseases driven by aberrant tyrosine kinase signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development of SHP2 inhibitors for targeted anti-cancer therapy - Zhong-Yin Zhang
[grantome.com]

e 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. aacrjournals.org [aacrjournals.org]

e 4. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of
Treatment-naive ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. pnas.org [pnas.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Chemical Properties of ST638]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7856543#discovery-and-chemical-properties-of-
St638]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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